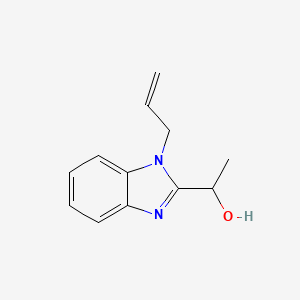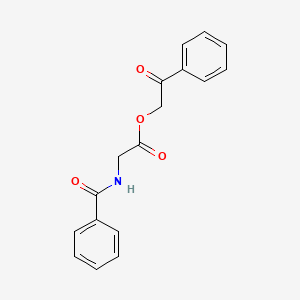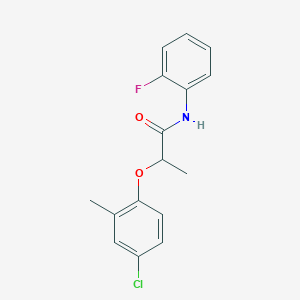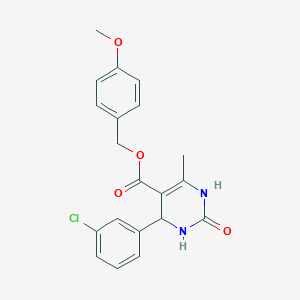
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one, also known as ADC-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways. In cancer cells, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects depending on the dose and duration of treatment. In cancer cells, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one induces cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, leading to a decrease in oxidative stress and neuroinflammation. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to decrease the release of inflammatory mediators such as prostaglandins, leading to a decrease in pain and inflammation.
実験室実験の利点と制限
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its high purity and stability, which make it suitable for in vitro and in vivo studies. However, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one also has some limitations such as its low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways, which can make it challenging to isolate the specific effects of the compound.
将来の方向性
There are several future directions for the study of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. In cancer research, future studies could focus on the development of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a potential anticancer drug by optimizing its efficacy and safety profile. In neuroprotection, future studies could focus on the potential of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, future studies could focus on the development of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as an alternative to traditional analgesics such as opioids, which have significant side effects and potential for abuse.
Conclusion:
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is a synthetic compound that has shown promising results in various fields of scientific research such as cancer research, neuroprotection, and pain management. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one have been discussed in this paper. Further studies are needed to fully understand the potential of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a therapeutic agent.
合成法
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form 3,4-dimethoxycyclohexanone, which is then reacted with aniline to yield 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and pain management. In cancer research, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have protective effects against oxidative stress and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have analgesic effects by inhibiting the release of inflammatory mediators.
特性
IUPAC Name |
3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSSEUFDSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)



![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)

![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)
![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


